Cas no 1487253-41-7 (Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate)

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate structure
1487253-41-7 structure
商品名:Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
CAS番号:1487253-41-7
MF:C8H12N4O3
メガワット:212.20588
MDL:MFCD21236282
CID:2083909
PubChem ID:65442022

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
    • 1H-1,2,4-Triazole-1-propanoic acid, alpha-(acetylamino)-, methyl ester
    • SY026509
    • methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
    • DB-255186
    • AC4361
    • methyl 2-acetamido-3-(1H-1,2,4-triazol-1-yl)propanoate
    • 1487253-41-7
    • AKOS014778990
    • MFCD21236282
    • methyl2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
    • MDL: MFCD21236282
    • インチ: InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13)
    • InChIKey: DOGMKDAQQRBKCS-UHFFFAOYSA-N
    • ほほえんだ: CC(NC(C(OC)=O)CN1C=NC=N1)=O

計算された属性

  • せいみつぶんしりょう: 212.09094026Da
  • どういたいしつりょう: 212.09094026Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.8

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM324579-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95%
1g
$399 2023-03-05
Apollo Scientific
OR470696-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7
1g
£630.00 2023-08-31
Alichem
A449037750-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95%
1g
422.73 USD 2021-06-15
eNovation Chemicals LLC
D293135-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95%
1g
$605 2025-02-22
Chemenu
CM324579-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95%
1g
$399 2021-06-09
eNovation Chemicals LLC
D293135-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95%
1g
$605 2024-07-20
Ambeed
A497454-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95+%
1g
$433.0 2024-08-03
eNovation Chemicals LLC
D293135-1g
Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate
1487253-41-7 95%
1g
$605 2025-02-28

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate 関連文献

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoateに関する追加情報

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate: A Comprehensive Overview

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate, with the CAS number 1487253-41-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of both an acetamide group and a triazole ring makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

The compound's structure consists of a propanoate backbone, modified at the second carbon position with an acetamide group and at the third carbon position with a 1,2,4-triazole moiety. This combination of functional groups suggests potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The triazole ring is particularly noteworthy, as it is a common pharmacophore in many drugs due to its ability to interact with biological targets in multiple ways.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The triazole ring in Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate can serve as a key interaction point with enzymes and receptors, making it an attractive candidate for further investigation. Researchers have been exploring derivatives of this compound to optimize its pharmacokinetic and pharmacodynamic properties.

In the realm of medicinal chemistry, the synthesis of Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of a suitable precursor, followed by functional group transformations to introduce the acetamide and triazole moieties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

The biological activity of Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate has been evaluated in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits promising antimicrobial properties against certain bacterial strains. The acetamide group contributes to its solubility and bioavailability, while the triazole ring enhances its binding affinity to target proteins. These characteristics make it a valuable candidate for further development into a therapeutic agent.

One of the most exciting aspects of Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate is its potential as a lead compound for drug discovery. By modifying its structure through combinatorial chemistry or structure-based drug design approaches, researchers can generate libraries of derivatives with enhanced biological activity. Such libraries are essential for identifying new drugs that can address unmet medical needs.

The role of computational chemistry in the study of Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of this compound to biological targets. These predictions provide valuable insights into its mechanism of action and help guide the design of more effective derivatives. Additionally, computational methods have been employed to optimize synthetic routes, reducing costs and improving yields.

In conclusion, Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As our understanding of drug design principles continues to evolve, compounds like this one will play a crucial role in the development of new therapeutic agents that can improve human health.

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